molecular formula C11H15ClN2O B7864737 (S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-propionamide

(S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-propionamide

Cat. No.: B7864737
M. Wt: 226.70 g/mol
InChI Key: OLUXNBVXNWJBQB-JAMMHHFISA-N
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Description

(S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-propionamide is a chiral amide derivative characterized by a propionamide backbone (three-carbon chain) with a stereospecific (S)-configured amino group at the second carbon. The amide nitrogen is substituted with a 1-(3-chlorophenyl)ethyl group, introducing both aromatic and halogenated features.

Properties

IUPAC Name

(2S)-2-amino-N-[1-(3-chlorophenyl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-7(13)11(15)14-8(2)9-4-3-5-10(12)6-9/h3-8H,13H2,1-2H3,(H,14,15)/t7-,8?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUXNBVXNWJBQB-JAMMHHFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)NC(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC(C)C1=CC(=CC=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-propionamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloroacetophenone and (S)-alanine.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 3-chloroacetophenone with (S)-alanine under basic conditions.

    Amidation: The intermediate is then subjected to amidation using a suitable amine source, such as ammonia or an amine derivative, to form the final product.

Industrial Production Methods

Industrial production of (S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-propionamide may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reaction pathway.

    Purification: Employing advanced purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-propionamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles like hydroxide or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-propionamide has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-propionamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

The compound is compared below with structurally related analogs, focusing on substituents, molecular properties, and synthesis methodologies.

Structural and Molecular Comparisons

Key Observations:

Backbone Variations :

  • The target compound and ’s analog share a propionamide backbone, while others (e.g., ) use acetamide (shorter carbon chain). Propionamide derivatives generally exhibit higher hydrophobicity.
  • The cyclopropyl substituent in reduces molar mass and steric hindrance compared to bulkier isopropyl groups .

Substituent Effects: Halogenation: All compounds feature a 3-chlorophenyl group, likely enhancing lipophilicity and influencing receptor binding.

Stereochemistry :

  • The (S)-configuration in the target compound and may confer enantioselective biological activity, a critical factor in drug design.

Physicochemical Properties

Limited data are available, but notable trends include:

  • Density and Boiling Points : The acetamide derivative in has a predicted density of 1.127 g/cm³ and boiling point of 368.6°C, likely due to its isopropyl group and aromatic Cl substituent.
  • pKa: The basic amino group in has a predicted pKa of 8.33, suggesting moderate protonation under physiological conditions.

Biological Activity

(S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-propionamide is a chiral compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H16ClN2O
  • Molecular Weight : Approximately 226.70 g/mol
  • Functional Groups : Contains an amino group, a propionamide moiety, and a chlorophenyl ethyl substituent.

The compound's unique stereochemistry, particularly the (S)-enantiomer, may lead to distinct pharmacological properties compared to its (R)-counterpart. The presence of the cyclopropyl ring enhances its three-dimensional structure, which is crucial for biological interactions.

Antibacterial Properties

Research indicates that (S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-propionamide exhibits antibacterial activity through various mechanisms:

  • Inhibition of RNA Polymerase : The compound may inhibit bacterial growth by binding to DNA-dependent RNA polymerase, which disrupts transcription and subsequently bacterial proliferation.
  • Selectivity for Bacterial Targets : In vitro studies have shown its selective interaction with enzymes related to bacterial growth, suggesting potential as a therapeutic agent against specific pathogens.

Interaction with Biological Targets

The compound has demonstrated interactions with various biological receptors and enzymes:

  • Formyl Peptide Receptors : It has been shown to influence inflammatory responses by interacting with formyl peptide receptors.
  • Neurotransmission Pathways : Binding affinity studies indicate potential applications in modulating neurotransmission or pain pathways, although detailed mechanisms remain under investigation.

Synthesis and Evaluation

Several synthetic routes have been developed for (S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-propionamide. Studies have focused on optimizing these methods to enhance yield and purity while assessing biological activity through various assays.

Comparative Activity

A comparative analysis of related compounds highlights the unique properties of (S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-propionamide:

Compound NameStructure FeaturesBiological Activity
(S)-2-Amino-N-(4-chloro-benzyl)-N-ethyl-propionamideSimilar amino and propionamide structurePotential neuroactive properties
LacosamideContains an acetamido group instead of propionamideAnticonvulsant effects
(R)-2-Acetamido-N-benzyl-3-methoxy-propionamideDifferent substituents on the aromatic ringAnalgesic and anticonvulsant properties

This table illustrates how variations in structure can impact biological activity, emphasizing the importance of specific substituents in determining pharmacological effects.

Toxicity and Safety Profiles

Preliminary studies on the toxicity of (S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-propionamide indicate minimal adverse effects in tested models. Toxicity assessments included evaluations in human cell lines and animal models, suggesting a favorable safety profile that warrants further exploration in clinical contexts .

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